molecular formula C19H21NO6S2 B602258 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt CAS No. 662149-10-2

5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt

Cat. No.: B602258
CAS No.: 662149-10-2
M. Wt: 423.51
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with methoxy, methylamino, and thiophene groups, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the methoxy group through methylation. The thiophene group is then attached via a coupling reaction, and the methylamino group is introduced through amination. Finally, the sulfate group is added to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxy and thiophene groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl hydrogen sulfate
  • 4-[(1RS)-3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol

Uniqueness

5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt is unique due to its specific substitution pattern and the presence of both methoxy and thiophene groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt is a metabolite of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of major depressive disorder and generalized anxiety disorder. This compound has garnered interest due to its potential biological activities, particularly in modulating neurotransmitter systems and its implications for pain management.

This compound is derived from duloxetine through metabolic processes. The compound's structure includes a hydroxyl group at the 5-position and a methoxy group at the 6-position of the aromatic ring, which may influence its binding affinity and biological activity compared to duloxetine itself.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

In Vitro Studies

In vitro studies have compared the binding activities of various duloxetine metabolites. Notably, while this compound was synthesized and assessed, it was found that none of the metabolites significantly contributed to the pharmacological activity of duloxetine itself .

Table 1: Comparative Binding Affinity of Duloxetine Metabolites

MetaboliteBinding Affinity (IC50)Activity Level
Duloxetine5 nMHigh
5-Hydroxy-DuloxetineNot significantLow
6-Hydroxy-DuloxetineNot significantLow
5-Hydroxy-6-methoxy DuloxetineNot significantLow

Case Studies

Several case studies have highlighted the clinical relevance of duloxetine and its metabolites:

  • Neuropathic Pain Management : A study involving patients with diabetic peripheral neuropathy demonstrated significant pain relief with duloxetine treatment, suggesting that its metabolites may play a role in similar therapeutic outcomes .
  • Genotoxicity Assessment : A recent study evaluated the genotoxic effects of duloxetine on mouse brain and liver tissues. The results indicated that exposure to duloxetine could lead to DNA damage, raising questions about the safety profile of both the parent compound and its metabolites, including this compound .

Pharmacokinetics

The pharmacokinetic profile of duloxetine suggests that its metabolites are formed primarily through cytochrome P450 enzymes (CYP2D6 and CYP1A2). The formation of this compound occurs during phase I metabolism, followed by phase II conjugation processes .

Table 2: Pharmacokinetic Parameters

ParameterValue
Half-life12 hours
Peak Plasma Concentration3-4 hours post-dose
MetabolismHepatic (CYP2D6, CYP1A2)

Properties

IUPAC Name

sodium;[2-methoxy-5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S2.Na/c1-20-11-10-16(18-7-4-12-27-18)25-15-6-3-5-14-13(15)8-9-17(24-2)19(14)26-28(21,22)23;/h3-9,12,16,20H,10-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSPQRLLQVFKDB-NTISSMGPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3OS(=O)(=O)[O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3OS(=O)(=O)[O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20NNaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30658351
Record name Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662149-10-2
Record name Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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